

# DS-1205b free base AXL kinase selectivity profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | DS-1205b free base |           |
| Cat. No.:            | B10824416          | Get Quote |

An In-Depth Technical Guide to the AXL Kinase Selectivity Profile of DS-1205b Free Base

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the AXL kinase selectivity profile of DS-1205b, a potent and selective inhibitor of AXL kinase. The information presented herein is intended to support research and development efforts in oncology and related fields.

#### Introduction

DS-1205b is a novel small molecule inhibitor targeting AXL, a receptor tyrosine kinase belonging to the TAM (TYRO3, AXL, MER) family.[1][2] AXL signaling is implicated in various aspects of cancer progression, including proliferation, survival, migration, and therapeutic resistance.[3][4] Overexpression and activation of AXL have been identified as a key mechanism of acquired resistance to targeted therapies, such as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[5][6] DS-1205b has been developed to counteract this resistance mechanism by selectively inhibiting AXL phosphorylation.[5][7] This guide details the inhibitory potency and selectivity of DS-1205b, the methodologies used for its characterization, and the signaling pathways it modulates.

#### **Quantitative Selectivity Profile**



The selectivity of DS-1205b has been quantitatively assessed through biochemical assays against AXL and a broad panel of other kinases. The data highlights its high potency for AXL with significant selectivity over other kinases, including its TAM family member, MER.

## Table 2.1: Inhibitory Potency (IC50) of DS-1205b Against Key Kinases

The half-maximal inhibitory concentration (IC50) values for DS-1205b were determined against recombinant human kinases. The data demonstrates sub-nanomolar potency against AXL.

| Kinase Target                                              | IC50 (nM) |  |
|------------------------------------------------------------|-----------|--|
| AXL                                                        | 1.3       |  |
| MER                                                        | 63        |  |
| MET                                                        | 104       |  |
| TRKA                                                       | 407       |  |
| Data sourced from biochemical mobility shift assays.[5][8] |           |  |

## **Table 2.2: Broader Kinase Selectivity Summary**

DS-1205b was profiled against a large panel of kinases to establish its broader selectivity. This screening is crucial for identifying potential off-target effects and confirming the specificity of the compound.

| Parameter                  | Result                                                                                  |
|----------------------------|-----------------------------------------------------------------------------------------|
| Number of Kinases Screened | 161                                                                                     |
| Primary Assay Type         | Mobility Shift Assay                                                                    |
| ATP Concentration          | 1 mM (near-physiological)                                                               |
| Key Finding                | DS-1205b is a highly selective inhibitor of AXL kinase under these assay conditions.[5] |



#### **Experimental Protocols**

The characterization of DS-1205b's selectivity relies on robust biochemical assays. The primary method cited is the mobility shift assay.

#### **Mobility Shift Kinase Assay**

This assay format is a non-radioactive, electrophoretic method used to measure the activity of protein kinases by quantifying the conversion of a peptide substrate to its phosphorylated product.

Principle: A fluorescently labeled peptide substrate is incubated with the kinase, ATP, and the test compound (DS-1205b). The kinase transfers a phosphate group from ATP to the substrate. Due to the change in charge and size, the phosphorylated product can be separated from the unphosphorylated substrate by electrophoresis in a microfluidic device. The amount of phosphorylated versus unphosphorylated substrate is quantified by detecting the fluorescent signal, allowing for the determination of kinase inhibition.[9]

#### General Protocol:

- Reaction Setup: Recombinant human kinase protein is incubated with a specific peptide substrate and 1 mM ATP in a reaction buffer.
- Inhibitor Addition: DS-1205b is added in a dose-response manner (typically using serial dilutions) to determine the IC50 value. A DMSO control is used as a reference for uninhibited kinase activity.
- Incubation: The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
- Termination: The reaction is stopped by the addition of a termination buffer.
- Electrophoretic Separation: The reaction mixture is loaded onto a microfluidic chip. An
  electric field is applied, separating the phosphorylated product from the unphosphorylated
  substrate based on their different electrophoretic mobilities.



• Data Analysis: The amounts of product and substrate are quantified. The percent inhibition at each concentration of DS-1205b is calculated relative to the DMSO control. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.[5][10]

#### KinomeScan™ Profiling (General Methodology)

For comprehensive selectivity profiling, competition binding assays like the KINOMEscan<sup>™</sup> platform are widely used. This method assesses the ability of a compound to displace a ligand from the ATP-binding site of a large number of kinases.

Principle: Kinases are tagged with DNA and expressed in phage. The test compound is incubated with the kinase-tagged phage and an immobilized ligand that binds to the kinase's active site. If the compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase remaining bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower signal indicates stronger binding of the test compound.[11][12]

#### **Signaling Pathways and Experimental Workflows**

Visualizing the relevant biological pathways and experimental processes is essential for understanding the context of DS-1205b's activity.

#### **AXL Signaling Pathway**

The AXL receptor tyrosine kinase is activated by its ligand, Growth Arrest-Specific 6 (GAS6). [13] This binding event leads to receptor dimerization and autophosphorylation, initiating several downstream signaling cascades that promote cell survival, proliferation, and migration. [3][4]





Click to download full resolution via product page

Caption: AXL receptor signaling cascade initiated by GAS6 ligand binding.

## Mechanism of DS-1205b in Overcoming EGFR-TKI Resistance

AXL upregulation can act as a bypass signal, allowing cancer cells to survive despite the inhibition of EGFR. DS-1205b blocks this bypass mechanism by directly inhibiting AXL phosphorylation.





Click to download full resolution via product page

Caption: DS-1205b inhibits the AXL bypass pathway to restore sensitivity to EGFR inhibitors.

### **Workflow for Kinase Inhibitor Selectivity Profiling**

A systematic workflow is employed to characterize the selectivity of a kinase inhibitor like DS-1205b, moving from initial high-throughput screens to detailed profiling.





Click to download full resolution via product page

Caption: General experimental workflow for determining kinase inhibitor selectivity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy -PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL receptor tyrosine kinase Wikipedia [en.wikipedia.org]
- 5. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 13. A pathway map of AXL receptor-mediated signaling network PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DS-1205b free base AXL kinase selectivity profile]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b10824416#ds-1205b-free-base-axl-kinase-selectivity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com